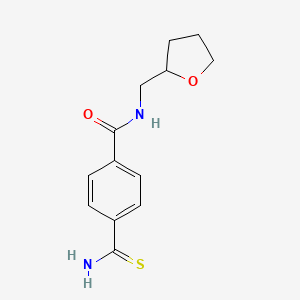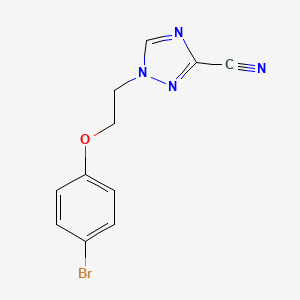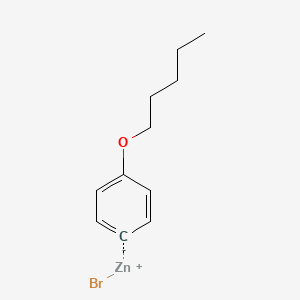
2-(Methylthio)phenylZinc bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Methylthio)phenylZinc bromide is an organozinc compound with the molecular formula C7H7BrSZn. It is commonly used in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. This compound is known for its reactivity and versatility in forming carbon-carbon bonds, making it a valuable reagent in the field of synthetic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
2-(Methylthio)phenylZinc bromide can be synthesized through the reaction of 2-(methylthio)phenyl bromide with zinc in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction typically involves the following steps:
- Dissolution of 2-(methylthio)phenyl bromide in THF.
- Addition of zinc powder to the solution.
- Stirring the mixture at room temperature or under reflux conditions until the reaction is complete.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of larger reaction vessels and more efficient stirring and heating mechanisms to ensure uniform reaction conditions. The product is then purified through distillation or crystallization to obtain the desired purity.
化学反応の分析
Types of Reactions
2-(Methylthio)phenylZinc bromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: It can be reduced to form the corresponding thiol.
Substitution: The bromide group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted phenyl derivatives.
科学的研究の応用
2-(Methylthio)phenylZinc bromide has a wide range of applications in scientific research:
Chemistry: Used in cross-coupling reactions to form carbon-carbon bonds, essential in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for studying biological pathways.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active compounds.
Industry: Applied in the production of fine chemicals and materials science.
作用機序
The mechanism of action of 2-(Methylthio)phenylZinc bromide involves the formation of a reactive organozinc intermediate. This intermediate can undergo transmetalation with palladium or nickel catalysts, facilitating the formation of carbon-carbon bonds. The molecular targets and pathways involved include the activation of the zinc-carbon bond and subsequent coupling with electrophilic partners.
類似化合物との比較
Similar Compounds
- 2-(Methylthio)phenylZinc iodide
- 2-(Ethoxycarbonyl)phenylZinc bromide
- PhenylZinc bromide
Uniqueness
2-(Methylthio)phenylZinc bromide is unique due to its specific reactivity profile, which allows for selective transformations in organic synthesis. Its methylthio group provides additional stability and reactivity compared to other organozinc compounds, making it a valuable reagent in various chemical processes.
特性
分子式 |
C7H7BrSZn |
|---|---|
分子量 |
268.5 g/mol |
IUPAC名 |
bromozinc(1+);methylsulfanylbenzene |
InChI |
InChI=1S/C7H7S.BrH.Zn/c1-8-7-5-3-2-4-6-7;;/h2-5H,1H3;1H;/q-1;;+2/p-1 |
InChIキー |
XBGODOIWLLANCE-UHFFFAOYSA-M |
正規SMILES |
CSC1=CC=CC=[C-]1.[Zn+]Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-benzyl-1-[4-(methylsulfanyl)phenyl]methanamine](/img/structure/B14897523.png)


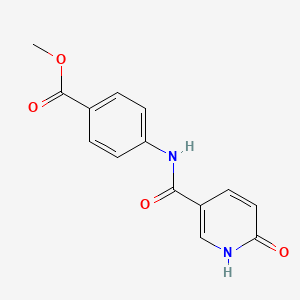
![n-Isopropyl-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B14897557.png)
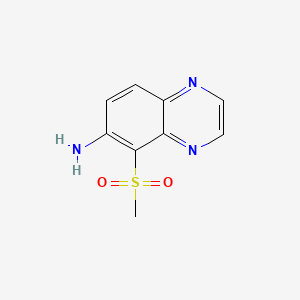
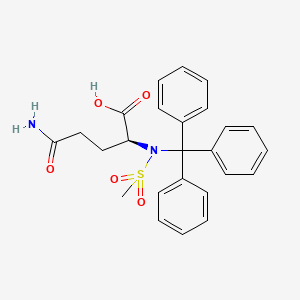
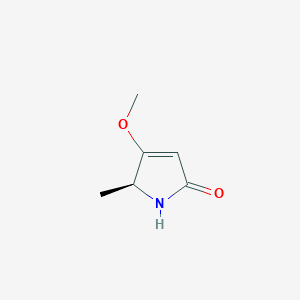
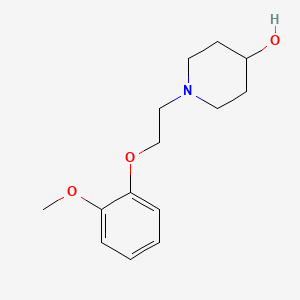
![2-[(2'-Fluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14897585.png)
